3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester
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Overview
Description
3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester is a chemical compound with the molecular formula C18H14ClNO3 and a molecular weight of 327.78 g/mol . This compound is known for its unique structure, which includes a quinoline ring system substituted with chloro, hydroxy, and phenyl groups, and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester typically involves the reaction of 6-chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include various quinoline derivatives with modified functional groups.
Scientific Research Applications
3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring system allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the chloro and hydroxy groups may facilitate binding to enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester include:
Ethyl 4-hydroxy-2-quinolinecarboxylate: This compound has a similar quinoline structure but lacks the chloro and phenyl substitutions.
6-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid: This compound is a precursor in the synthesis of the ethyl ester derivative. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester (CAS No. 93663-74-2) is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antiplasmodial effects, cytotoxicity against cancer cell lines, and other pharmacological properties.
- Molecular Formula: C18H14ClNO3
- Molecular Weight: 327.76 g/mol
- Density: 1.319 g/cm³
- Boiling Point: 485.3°C at 760 mmHg
- Flash Point: 247.3°C
Antiplasmodial Activity
Recent studies have highlighted the potential of quinoline derivatives as antiplasmodial agents. For instance, nopol-based quinoline derivatives were evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. Compounds with a chloro substituent at specific positions on the quinoline ring exhibited significant antiplasmodial activity, with some derivatives achieving sub-micromolar effective concentrations (EC50) against chloroquine-sensitive strains .
Table 1: Antiplasmodial Activity of Quinoline Derivatives
Compound | Strain Tested | EC50 (µM) | Activity Level |
---|---|---|---|
Compound A | Pf3D7 | 26.4 | Weak |
Compound B | PfK1 | 0.16 | Moderate |
Compound C | PfNF54 | N/A | Inactive |
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of various quinoline derivatives, including those related to 3-quinolinecarboxylic acid derivatives, have been investigated across multiple cancer cell lines. In vitro studies demonstrated that these compounds can exhibit varying degrees of cytotoxicity depending on their structural modifications.
Table 2: Cytotoxicity of Quinoline Derivatives
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Quinoline Derivative A | HepG2 | 17.1 | Significant cytotoxicity |
Quinoline Derivative B | MCF7 | 23.5 | Moderate activity |
Quinoline Derivative C | A549 | N/A | Inactive |
The mechanism by which quinoline derivatives exert their biological effects often involves interference with essential cellular processes such as DNA synthesis and protein function. The presence of halogen substituents (e.g., chlorine) in the structure can enhance the interaction with biological targets, potentially leading to increased potency against various pathogens and cancer cells .
Study on Antimalarial Activity
A study published in MDPI investigated several quinoline derivatives for their antimalarial properties. The results indicated that certain modifications to the quinoline structure could significantly enhance activity against resistant strains of P. falciparum. The study emphasized the importance of structural diversity in developing effective antimalarial agents .
Cytotoxic Evaluation Against Cancer Lines
Another research effort focused on evaluating the cytotoxic effects of substituted quinolinones against five different cancer cell lines. The findings revealed a promising structure-activity relationship, where specific substitutions led to enhanced cytotoxicity, suggesting potential therapeutic applications in oncology .
Properties
CAS No. |
93663-74-2 |
---|---|
Molecular Formula |
C18H14ClNO3 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
ethyl 6-chloro-4-oxo-2-phenyl-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-18(22)15-16(11-6-4-3-5-7-11)20-14-9-8-12(19)10-13(14)17(15)21/h3-10H,2H2,1H3,(H,20,21) |
InChI Key |
QUHKURDECUBSLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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